![molecular formula C12H13ClN2 B1452509 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole CAS No. 1274920-94-3](/img/structure/B1452509.png)
1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole
Overview
Description
The compound “1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound has a molecular weight of 220.7 .
Synthesis Analysis
While there isn’t a direct synthesis method available for “1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole”, a similar compound, tebuconazole, has been synthesized using a method that involves condensation, shortening, epoxidation, and ring-opening reactions . This could potentially provide a basis for the synthesis of “1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole”.Molecular Structure Analysis
The molecular structure of “1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole” consists of a pyrazole ring attached to a chlorophenyl group and a methyl group . The InChI code for this compound is1S/C12H13ClN2/c1-9-7-10(2)15(14-9)8-11-3-5-12(13)6-4-11/h3-7H,8H2,1-2H3 . Physical And Chemical Properties Analysis
The compound “1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole” is a powder at room temperature . It has a molecular weight of 220.7 .Scientific Research Applications
Antimicrobial and Anticancer Agents
1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole and its derivatives have shown potential as antimicrobial and anticancer agents. Novel pyrazole derivatives have demonstrated significant activity against various microbial strains and cancer cell lines. Some compounds in this category have exhibited higher anticancer activity than the reference drug, doxorubicin, indicating their potential in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural Studies and Tautomerism
The compound and its analogs have been a subject of structural studies, focusing on their tautomerism and molecular arrangement. Studies on NH-pyrazoles have revealed complex patterns of hydrogen bonds and tautomerism, offering insights into the molecular structures of these compounds (Cornago et al., 2009).
Crystal Structure Analysis
Crystal structure analysis has provided detailed insights into the molecular and crystallography of 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole derivatives. Such studies are crucial for understanding the molecular interactions and properties of these compounds, paving the way for their potential applications in various fields (Kumarasinghe, Hruby, & Nichol, 2009).
Electrocatalysis and Organic Synthesis
Electrocatalyzed N–N coupling and ring cleavage reaction studies of 1H-pyrazoles have led to the electro-organic synthesis of new heterocyclic compounds. This highlights the role of 1H-pyrazoles in facilitating organic synthesis and generating novel compounds with potential applications in various domains (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-9-7-10(2)15(14-9)8-11-3-5-12(13)6-4-11/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEBRJMRDJSUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1452426.png)
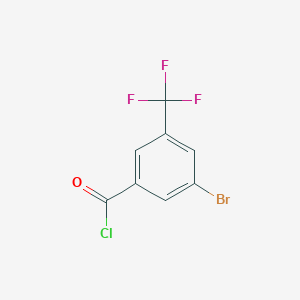
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452431.png)
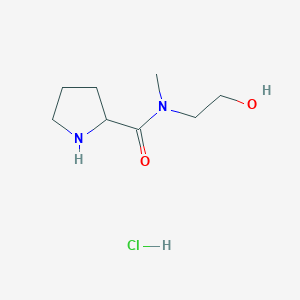
![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)
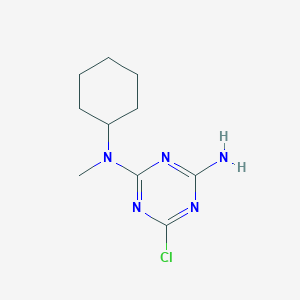
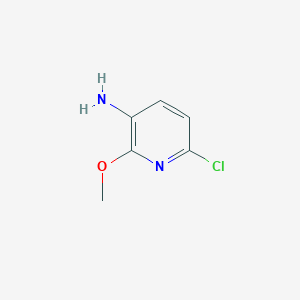
![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)
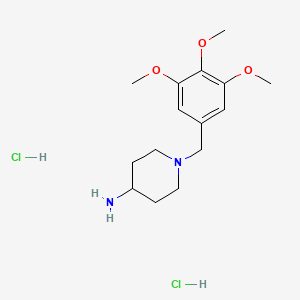
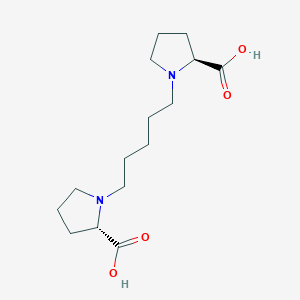
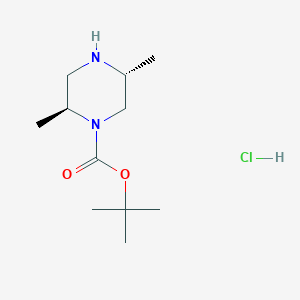
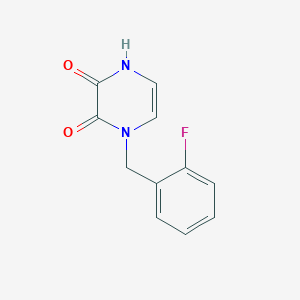
![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)
![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1452447.png)